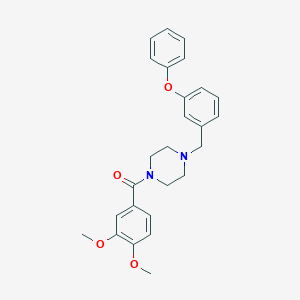![molecular formula C19H21N3O3 B247857 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B247857.png)
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a piperazine derivative that has been synthesized through a series of chemical reactions. In
作用機序
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine exerts its therapeutic effects through various mechanisms of action. In cancer cells, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine induces cell cycle arrest and apoptosis by inhibiting the Akt/mTOR pathway and activating the p53 pathway. In diabetes, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine improves insulin sensitivity and glucose uptake by activating the AMPK pathway and inhibiting the mTOR pathway. In neurological disorders, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has neuroprotective effects by reducing oxidative stress and inflammation and promoting neurogenesis.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine inhibits cell proliferation, induces cell cycle arrest and apoptosis, and reduces tumor growth in animal models. In diabetes, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine improves insulin sensitivity and glucose uptake in cells and animal models. In neurological disorders, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has neuroprotective effects and improves cognitive function in animal models.
実験室実験の利点と制限
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has several advantages as a research tool, including its ability to inhibit cancer cell growth, improve insulin sensitivity, and have neuroprotective effects. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine. First, further studies are needed to determine the optimal dosage and administration of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine for its therapeutic applications. Second, more research is needed to explore the potential of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine as a treatment for other diseases, such as cardiovascular diseases and inflammatory disorders. Third, studies are needed to investigate the potential side effects of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine and its long-term safety. Finally, research is needed to explore the potential of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine as a drug delivery system for other therapeutic agents.
合成法
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate. This intermediate is then reacted with 3-pyridinecarboxylic acid to yield 1-(3-methylphenoxy)acetyl-3-pyridinylcarboxylic acid. Finally, this compound is converted to 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine through the reaction with thionyl chloride and piperazine.
科学的研究の応用
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been found to improve insulin sensitivity and glucose uptake in cells. In neurological disorder research, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to have neuroprotective effects and improve cognitive function.
特性
製品名 |
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine |
|---|---|
分子式 |
C19H21N3O3 |
分子量 |
339.4 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-15-4-2-6-17(12-15)25-14-18(23)21-8-10-22(11-9-21)19(24)16-5-3-7-20-13-16/h2-7,12-13H,8-11,14H2,1H3 |
InChIキー |
VKCCLMRNKZOQAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)